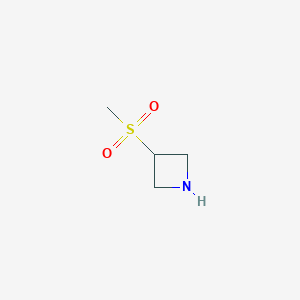

3-Methylsulfonyl-azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSQXAPAQNXLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680585 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-43-2 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylsulfonyl-azetidine hydrochloride chemical properties

An In-Depth Technical Guide to 3-Methylsulfonyl-azetidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 1400764-60-4), a heterocyclic building block of increasing significance in medicinal chemistry and drug discovery.[1] We will delve into its core chemical properties, established synthetic routes, detailed spectroscopic characterization, and reactivity profile. Furthermore, this guide explores its application as a strategic tool in the design of novel therapeutics, particularly for central nervous system (CNS) targets, and outlines critical safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold". Its growing prevalence stems from its unique conformational rigidity and favorable vectoral properties, which distinguish it from more flexible acyclic amines or larger ring systems.[2] Unlike the highly strained and often unstable three-membered aziridine ring, the azetidine moiety offers a good compromise between stability for handling and sufficient ring strain to drive specific chemical transformations.[2][3]

The incorporation of an azetidine ring into a drug candidate can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[4] These modifications are critical for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound hydrochloride represents a functionally sophisticated version of this scaffold, where the potent electron-withdrawing methylsulfonyl group at the 3-position profoundly influences its reactivity and potential as a pharmacophore.[1]

Core Physicochemical and Structural Properties

This compound hydrochloride is typically supplied as a white to off-white solid, valued for its high purity in synthetic applications.[5][6] Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various reaction conditions.[7]

| Property | Value | Source(s) |

| CAS Number | 1400764-60-4 | [5][6][8] |

| Molecular Formula | C₄H₁₀ClNO₂S | [6][8] |

| Molecular Weight | 171.65 g/mol | [5][8] |

| IUPAC Name | 3-(methylsulfonyl)azetidine hydrochloride | [5][8] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥97% | [5][8] |

| SMILES | CS(=O)(=O)C1CNC1.Cl | [8] |

| InChIKey | VGUZBHCVRWHGTL-UHFFFAOYSA-N | [5] |

| Storage | Sealed in a dry environment at room temperature | [1][5][6] |

Established Synthetic Pathways

The synthesis of this compound is most effectively achieved through the functionalization of a pre-existing azetidine ring. The primary strategy involves the sulfonylation of a suitable azetidine precursor.[1]

Caption: Common synthetic routes to this compound hydrochloride.

Protocol: Synthesis via Sulfonylation of 1-Boc-3-hydroxyazetidine

This two-step protocol is a reliable method for producing the target compound.

Step 1: Mesylation of 1-Boc-3-hydroxyazetidine

-

Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA, ~1.5 equivalents) to the solution.

-

Rationale: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting material.[1]

-

-

Slowly add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the crude product from Step 1 in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >2 equivalents) and stir at room temperature.

-

Monitor the reaction for the removal of the Boc protecting group. The hydrochloride salt of the product will often precipitate from the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure in solution.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | CH ₃-SO₂ | ~3.0 | Singlet |

| ¹H | Azetidine CH ₂, CH | Multiplets | Multiplet |

| ¹³C | C H₃-SO₂ | ~40–45 | - |

| ¹³C | Azetidine C H₂, C H | ~50–65 | - |

| Typical shifts are referenced from TMS and can vary based on solvent and concentration. Data synthesized from typical values for similar structures.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of the key sulfonyl functional group.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | ~1300–1350 | Strong |

| S=O | Symmetric Stretch | ~1120–1160 | Strong |

| N-H | Stretch (as salt) | ~2500–3200 | Broad, Strong |

| C-H | Stretch | ~2850–3000 | Medium |

| Source: General IR absorption data.[1] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound hydrochloride is dominated by the powerful electron-withdrawing nature of the methylsulfonyl group.[1] This group significantly enhances the electrophilicity of the carbon atoms within the azetidine ring, making it a valuable synthon for constructing more complex molecular architectures.[1]

Caption: Reactivity profile highlighting nucleophilic substitution.

The primary synthetic application involves nucleophilic substitution reactions at the azetidine nitrogen. After neutralization of the hydrochloride salt, the secondary amine is available for a wide range of transformations, including:

-

N-Alkylation: Reaction with alkyl halides or reductive amination.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Acylation: Formation of amides with acyl chlorides or carboxylic acids.

-

Sulfonylation: Reaction with other sulfonyl chlorides to form sulfonamides.

The methylsulfonyl group itself is generally stable but can act as a strong hydrogen bond acceptor in molecular interactions, a key feature in drug-target binding.[1]

Applications in Drug Discovery

The this compound scaffold is a valuable building block for designing lead-like molecules, especially for CNS targets where properties like solubility and blood-brain barrier penetration are critical.[1][4]

-

Improving Physicochemical Properties: The hydrophilic nature of the sulfonyl group and the compact azetidine ring can improve aqueous solubility and reduce the lipophilicity (LogP) of a parent molecule, which are often desirable traits for oral bioavailability.[1]

-

Scaffold for Library Synthesis: As a functionalized building block, it allows for rapid diversification. The secondary amine provides a convenient handle for attaching the scaffold to a larger molecule or for building out different substituents.

-

Bioisostere and Pharmacophore: The sulfonyl group can act as a bioisostere for other hydrogen bond acceptors like carboxylates or amides. Its rigid placement on the azetidine ring presents a well-defined vector for interacting with protein active sites, particularly with hydrogen bond donors like arginine or lysine residues.[1]

-

CNS-Targeted Drugs: The azetidine scaffold is increasingly explored for CNS drug candidates, as it can contribute to improved blood-brain barrier penetration.[1] It has been instrumental in developing novel drug candidates such as Basic Selective Estrogen Receptor Degraders (B-SERDs) intended for oral and brain bioavailability.[1]

Safety, Handling, and Storage

This compound hydrochloride is intended for research and development applications only.[1] Standard laboratory safety protocols should be strictly followed.

| Hazard Information | Details | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [5][8] |

| Signal Word | Warning | [5][8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9][10] |

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][11]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][11] The compound is hygroscopic and should be protected from moisture.[9]

-

Spill Management: In case of a spill, avoid dust formation.[9][12] Sweep up the material and place it in a suitable container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][11]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

Conclusion

This compound hydrochloride is more than a simple heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a powerful tool for molecular design. Its unique combination of a rigid, stable azetidine core and a strongly electron-withdrawing sulfonyl group provides a handle for diverse synthetic transformations and a means to fine-tune the physicochemical properties of drug candidates. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the utility and application of this versatile scaffold are poised to expand significantly.

References

- This compound HCl. Benchchem.

- 3-(Methylsulfonyl)azetidine hydrochloride. Sigma-Aldrich.

- 3-(Methanesulfonylmethyl)azetidine hydrochloride. PubChem.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- This compound hydrochloride 97%. AChemBlock.

- Safety D

- Chemical Safety Data Sheet MSDS / SDS - this compound HCl. ChemicalBook.

- SAFETY D

- SAFETY D

- This compound hydrochloride CAS#: 1400764-60-4. ChemicalBook.

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidine hydrochloride. Chem-Impex.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Reactions of Azetidines. Ambeed.com.

Sources

- 1. This compound HCl [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Reactions of Azetidines | Ambeed [ambeed.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Methylsulfonyl)azetidine hydrochloride | 1400764-60-4 [sigmaaldrich.com]

- 6. This compound hydrochloride CAS#: 1400764-60-4 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. chemicalbook.com [chemicalbook.com]

IUPAC name 3-(methylsulfonyl)azetidine hydrochloride

An In-depth Technical Guide to 3-(Methylsulfonyl)azetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 3-(methylsulfonyl)azetidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We move beyond a simple recitation of properties to deliver an in-depth analysis of its synthesis, chemical reactivity, and strategic application in drug development, with a particular focus on its role in the synthesis of the clinical-stage epigenetic modifier, Iadademstat (ORY-1001). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed and self-validating protocols, and a robust framework for leveraging this versatile scaffold in novel therapeutic design.

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in drug discovery.[1] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique three-dimensional geometry that is a desirable alternative to flat, aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[2] Unlike the more reactive aziridine ring, the azetidine moiety offers a good compromise between stability and the unique reactivity conferred by its strain.[2]

The subject of this guide, 3-(methylsulfonyl)azetidine hydrochloride, represents a highly functionalized and synthetically versatile iteration of this scaffold. The potent electron-withdrawing methylsulfonyl group at the 3-position significantly influences the ring's electronic properties, enhancing its utility as a pharmacophore and a reactive handle for further molecular elaboration.[3][4] Its hydrochloride salt form ensures stability and ease of handling as a solid.[5] This guide will elucidate the critical features that make this compound an indispensable tool for the modern medicinal chemist.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use. 3-(Methylsulfonyl)azetidine hydrochloride is a white solid, valued for its high purity in synthetic applications.[5] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(methylsulfonyl)azetidine hydrochloride | [5] |

| CAS Number | 1400764-60-4 | [5][6] |

| Molecular Formula | C₄H₁₀ClNO₂S | [5] |

| Molecular Weight | 171.65 g/mol | [5] |

| SMILES | CS(=O)(=O)C1CNC1.Cl | [5] |

| InChI Key | VGUZBHCVRWHGTL-UHFFFAOYSA-N | |

| Physical Form | White to off-white solid | |

| pKa (Conjugate Acid) | ~11.3 (Experimental, for parent azetidine) | [7] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų (Predicted) | [8] |

| logP | 0.74 (Predicted, for related 3-(m-tolylsulfonyl)azetidine) | [8] |

| Storage Conditions | Store at 2-8°C, inert atmosphere, sealed in dry environment | [4] |

Synthesis and Manufacturing Strategy

The synthesis of 3-(methylsulfonyl)azetidine hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical and field-proven approach involves the construction of a protected azetidine core, introduction of the sulfonyl moiety, and subsequent deprotection and salt formation. The following workflow represents a robust and scalable strategy, synthesized from established methodologies for azetidine synthesis.[1][3][9]

Detailed Experimental Protocol (Representative)

This protocol is a composite of established procedures for the synthesis of functionalized azetidines and should be considered a representative method.[10][11] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride may form.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-azetidinyl methanesulfonate, which is often used directly in the next step.

-

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

-

Rationale: The mesylate is displaced by the thiomethoxide nucleophile to install the required sulfur atom.

-

Procedure:

-

Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF, ~0.3 M).

-

Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Heat the mixture to 60 °C and stir for 4-6 hours until LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 3-(methylthio)-1-benzhydrylazetidine.

-

Step 3: Oxidation to the Sulfone

-

Rationale: The thioether is oxidized to the sulfone. This step is critical as the sulfonyl group is the key functional moiety of the final product.

-

Procedure:

-

Dissolve the thioether from Step 2 in DCM (~0.2 M) and cool to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, carefully monitoring the internal temperature.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by LC-MS for the disappearance of the starting material and the intermediate sulfoxide.

-

Quench the reaction with a 10% aqueous solution of sodium thiosulfate.

-

Separate the layers and wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases, then wash with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to give crude 3-(methylsulfonyl)-1-benzhydrylazetidine.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The benzhydryl protecting group is removed via hydrogenolysis. The resulting free base is volatile and potentially unstable, so it is immediately converted to its stable hydrochloride salt.

-

Procedure:

-

Dissolve the protected sulfone from Step 3 in methanol or ethanol (~0.1 M).

-

Carefully add palladium on carbon (10 wt% Pd/C, ~10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 50 psi) and stir vigorously at room temperature for 16-24 hours.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric. Do not allow the filter cake to dry completely.

-

To the filtrate, add a 2 M solution of HCl in diethyl ether or a 4 M solution of HCl in 1,4-dioxane dropwise until the solution is acidic and precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(methylsulfonyl)azetidine hydrochloride.

-

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of the hydrochloride salt in D₂O would be expected to show characteristic shifts for the methyl group of the sulfone (~3.1-3.3 ppm), and complex multiplets for the azetidine ring protons.[12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

-

Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of the final compound, which is typically ≥97%.[8]

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-(methylsulfonyl)azetidine hydrochloride is dictated by two key features: the nucleophilic secondary amine and the activating effect of the C3-sulfonyl group.

-

N-Functionalization: The secondary amine of the azetidine ring is the primary site of reaction. It readily undergoes standard amine chemistry such as reductive amination, amide coupling, and nucleophilic aromatic substitution (SₙAr), allowing for its facile incorporation into larger, more complex molecules.

-

Influence of the Sulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group. This has two major consequences:

-

It lowers the basicity (pKa) of the azetidine nitrogen compared to an unsubstituted azetidine, which can modulate its nucleophilicity.

-

It enhances the electrophilicity of the ring carbons, though the primary site of nucleophilic attack is typically directed by the substitution on the nitrogen atom.[4]

-

As a functional group, the sulfone is a strong hydrogen bond acceptor, a property that can be crucial for ligand-target interactions in drug design.[4]

-

Application in Drug Discovery: The Case of Iadademstat (ORY-1001)

The most compelling demonstration of 3-(methylsulfonyl)azetidine's importance is its use as a key building block in the synthesis of Iadademstat (ORY-1001) , a first-in-class, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[14][15] Iadademstat is in clinical trials for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[16]

The Role of LSD1 in Cancer

LSD1 is an epigenetic enzyme that removes methyl groups from mono- and di-methylated Lysine 4 of Histone H3 (H3K4me1/2).[17] The H3K4me2 mark is generally associated with active or poised gene enhancers. By removing this mark, LSD1 represses the expression of target genes. In many cancers, including AML, LSD1 is overexpressed and helps maintain the undifferentiated, stem-like state of cancer cells by repressing differentiation-associated genes.[15][18]

Mechanism of Action of Iadademstat

Iadademstat's mechanism is twofold, providing a powerful therapeutic effect.[14]

-

Irreversible Catalytic Inhibition: The core of Iadademstat contains a tranylcypromine-like moiety that forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1. This permanently inactivates the enzyme's demethylase activity.[14][19]

-

Scaffolding Disruption: The part of the molecule derived from 3-(methylsulfonyl)azetidine protrudes from the active site after binding. This creates steric hindrance that physically prevents the interaction between LSD1 and key transcription factors like GFI1 (in leukemia) or INSM1 (in SCLC).[14] This disruption of the protein-protein interaction is a critical component of its anti-cancer effect, leading to the reactivation of silenced genes.

The Resulting Epigenetic Cascade

The inhibition of LSD1 by Iadademstat initiates a cascade of events that forces cancer cell differentiation.

By blocking LSD1, Iadademstat causes the accumulation of H3K4me2 marks at the enhancers and promoters of key differentiation genes.[20] This epigenetic reprogramming reactivates their expression, forcing the leukemic blasts to differentiate into mature cells (e.g., monocytes/macrophages) and ultimately undergo apoptosis, thereby reducing the leukemic burden.[15][16] The 3-(methylsulfonyl)azetidine moiety is critical for achieving the potency, selectivity, and pharmacokinetic properties that make Iadademstat a viable clinical candidate.

Safety, Handling, and Storage

As a laboratory chemical, 3-(methylsulfonyl)azetidine hydrochloride must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material. Work should be performed in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

-

Storage: For long-term stability, the compound should be stored sealed in a dry environment, under an inert atmosphere, at 2-8°C.[4][21]

Conclusion

3-(Methylsulfonyl)azetidine hydrochloride is far more than a simple catalog chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its strained three-dimensional structure, combined with the powerful electronic and hydrogen-bonding properties of the methylsulfonyl group, provides a unique and highly valuable tool for drug designers. Its successful incorporation into the clinical candidate Iadademstat (ORY-1001) validates its utility and underscores the power of leveraging such scaffolds to tackle challenging biological targets like epigenetic modifiers. As the demand for novel therapeutics with improved physicochemical and pharmacological properties continues to grow, the importance and application of 3-(methylsulfonyl)azetidine hydrochloride and its derivatives are set to expand, cementing its place as a cornerstone of innovative drug discovery.

References

-

BenchChem. 3-Methylsulfonyl-azetidine HCl. BenchChem.com.

-

Oryzon Genomics. Iadademstat. Oryzon.com.

- Helin, K., & de Laat, W. (2020). LSD1: biologic roles and therapeutic targeting. Nature Reviews Genetics. [URL: https://www.

-

ResearchGate. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. ResearchGate.

-

ResearchGate. Structure of ORY-1001 and GSK2879552. ResearchGate.

-

Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology.

-

BenchChem. In-Depth Technical Guide: Discovery and Synthesis of the LSD1 Inhibitor Iadademstat (ORY-1001). BenchChem.com.

-

BenchChem. This compound HCl. BenchChem.com.

-

MCE. Iadademstat dihydrochloride (ORY-1001 dihydrochloride). MedChemExpress.com.

-

Cayman Chemical. ORY-1001. Caymanchem.com.

-

BLD Pharm. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride. Bldpharm.com.

-

ResearchGate. Preparation and Synthetic Applications of Azetidines. ResearchGate.

-

Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

-

Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

-

Google Patents. US8207355B2 - Method for preparing azetidine derivatives. Google Patents.

-

Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

-

ChemicalBook. This compound hydrochloride CAS#: 1400764-60-4. ChemicalBook.com.

-

AChemBlock. This compound hydrochloride 97%. AChemBlock.com.

-

Wikipedia. Azetidine. Wikipedia.org.

-

Sigma-Aldrich. 3-(Methylsulfonyl)azetidine. Sigmaaldrich.com.

-

Organic Syntheses. Azetidine. Orgsu.org.

-

PubChem. Azetidine. PubChem.ncbi.nlm.nih.gov.

-

ChemicalBook. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum. ChemicalBook.com.

-

ChemicalBook. azetidine-3-sulfonamide hydrochloride(1909318-76-8) 1H NMR spectrum. ChemicalBook.com.

-

Prusevich, P., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chemical Biology.

-

Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

-

Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.

-

Audia, J. E., & Campbell, R. M. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers.

-

Gomez, A. R., et al. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.

-

Cernijenko, A., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

-

Kruger, R. G., et al. (2017). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica.

-

Vianello, P., et al. (2020). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Pharmacology & Translational Science.

-

Roughley, S. D., & Jordan, A. M. (2011). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

BenchChem. Scale-Up Synthesis Considerations for 3-Methylideneazetidine: Application Notes and Protocols. BenchChem.com.

Sources

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound HCl [benchchem.com]

- 5. This compound hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]

- 6. This compound hydrochloride CAS#: 1400764-60-4 [m.chemicalbook.com]

- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 11. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 12. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR [m.chemicalbook.com]

- 13. azetidine-3-sulfonamide hydrochloride(1909318-76-8) 1H NMR spectrum [chemicalbook.com]

- 14. oryzon.com [oryzon.com]

- 15. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. jmchemsci.com [jmchemsci.com]

3-Methylsulfonyl-azetidine molecular weight and formula

An In-Depth Technical Guide to 3-Methylsulfonyl-azetidine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing motif, has emerged as a "privileged" structure.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1] This balance of stability and reactivity makes it an invaluable component in drug design.

This guide focuses on a particularly valuable derivative: This compound . The incorporation of the methylsulfonyl group, a potent electron-withdrawing moiety, onto the azetidine core dramatically influences the molecule's electronic properties and reactivity.[3] This functionalization not only provides a key handle for subsequent chemical modifications but also serves as a bioisostere for other functional groups, enhancing properties such as solubility and metabolic stability. For researchers and drug development professionals, this compound represents a versatile building block for constructing complex molecular architectures with tailored biological activities, particularly in the development of therapeutics targeting the central nervous system (CNS).[3][4]

Core Molecular Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application. This compound is most commonly handled in its free base form or as a hydrochloride salt for improved stability and handling. The essential data for both forms are summarized below.

| Property | This compound (Free Base) | This compound HCl (Salt) |

| Molecular Formula | C₄H₉NO₂S[5] | C₄H₁₀ClNO₂S[6] |

| Molecular Weight | 135.19 g/mol [3][5] | 171.64 g/mol [6] |

| CAS Number | 935668-43-2[3][5] | 1400764-60-4[3][6] |

| Appearance | Solid[5] | White to off-white solid[6] |

| InChI Key | CUSQXAPAQNXLMS-UHFFFAOYSA-N[3][5] | N/A |

| Storage | 2-8°C, sealed in dry, dark place[5] | Room Temperature, sealed in dry[6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes, most commonly involving the functionalization of a pre-existing azetidine ring.[3] A robust and widely adopted strategy begins with a protected 3-hydroxyazetidine, which allows for precise and high-yield conversion.

Causality in Experimental Design

The chosen synthetic pathway is dictated by the need to control regioselectivity and avoid unwanted side reactions. The use of a Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen is critical. This prevents the highly reactive methanesulfonyl chloride from reacting at the nitrogen atom, thereby directing the sulfonylation exclusively to the hydroxyl group. The subsequent deprotection under acidic conditions is a clean and efficient method to yield the final product, often as its hydrochloride salt, which can be used directly or neutralized to the free base.

Experimental Protocol: Synthesis from 1-Boc-3-hydroxyazetidine

This protocol describes a two-step synthesis involving mesylation followed by deprotection.

Step 1: Mesylation of 1-Boc-3-hydroxyazetidine

-

Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 equivalents), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 1-Boc-3-(methylsulfonyl)azetidine intermediate.

Step 2: Boc Deprotection

-

Dissolve the crude intermediate from Step 1 in a minimal amount of a solvent like 1,4-dioxane or methanol.

-

Add a strong acid, typically a solution of hydrochloric acid (HCl) in dioxane or diethyl ether (4M, 3-4 equivalents).

-

Stir the mixture at room temperature for 1-3 hours. The formation of a precipitate (the hydrochloride salt) is often observed.

-

Monitor the reaction for the complete removal of the Boc group by TLC or LC-MS.

-

Upon completion, the product is typically isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, yielding this compound hydrochloride as a white solid.

Caption: Synthetic workflow for this compound HCl.

Chemical Reactivity and Strategic Utility

The chemical behavior of this compound is governed by two primary features: the strain of the four-membered ring and the strong electron-withdrawing nature of the sulfonyl group.[1][3]

-

Electrophilicity: The sulfonyl group significantly increases the electrophilicity of the carbon atom to which it is attached (C3), making the ring susceptible to nucleophilic attack and potential ring-opening reactions under specific conditions.

-

Nucleophilicity of the Nitrogen: The secondary amine of the azetidine ring is a key site for functionalization. It readily undergoes reactions such as N-alkylation, N-arylation, acylation, and reductive amination, allowing for its seamless integration into larger molecular frameworks. This versatility is a cornerstone of its utility in diversity-oriented synthesis.[4]

The rigid conformation of the azetidine ring is another critical aspect. In drug design, conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

Caption: Reactivity hub of this compound.

Applications in Medicinal Chemistry and Drug Development

The unique structural and chemical properties of this compound make it a highly sought-after building block in drug discovery programs.

-

Improving Physicochemical Properties: The azetidine scaffold is increasingly used as a replacement for more common groups like piperidines or pyrrolidines. Its compact and rigid nature can lead to improved solubility, lower lipophilicity, and better metabolic stability. These are critical parameters for developing orally bioavailable drugs.

-

CNS-Targeted Drug Discovery: The properties imparted by the azetidine ring can contribute to improved penetration of the blood-brain barrier (BBB).[3] This makes this compound and related scaffolds particularly valuable for designing drugs that act on targets within the central nervous system.

-

Fragment-Based Drug Design (FBDD): In FBDD, small, rigid molecules are used to explore the binding pockets of protein targets. The defined three-dimensional shape of this compound makes it an excellent fragment for building more potent leads, as its vectors for chemical elaboration are well-defined.[2]

-

Scaffold for Bioactive Molecules: Azetidine-containing compounds have demonstrated a wide range of biological activities. They are found in approved drugs such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, highlighting the scaffold's clinical relevance.[1] The 3-methylsulfonyl derivative provides a modern and versatile entry point into this chemical space.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular properties, accessible synthesis, and versatile reactivity provide a robust platform for innovation. By leveraging its unique combination of a strained ring system and a powerful electron-withdrawing group, researchers can systematically modify key drug properties such as solubility, metabolic stability, and target affinity. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the role of sophisticated building blocks like this compound in accelerating drug discovery pipelines is set to expand even further.

References

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. This compound HCl [benchchem.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Methylsulfonyl)azetidine | 935668-43-2 [sigmaaldrich.com]

- 6. This compound hydrochloride CAS#: 1400764-60-4 [m.chemicalbook.com]

solubility of 3-Methylsulfonyl-azetidine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methylsulfonyl-azetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of increasing importance in medicinal chemistry, valued for its role in introducing structural rigidity and favorable physicochemical properties in drug candidates. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various screening assays. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, including a qualitative assessment of its expected solubility profile, a detailed experimental protocol for accurate solubility determination, and guidance on data interpretation and presentation.

Introduction: The Significance of this compound in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug design.[1][2] Its incorporation into molecular architectures can lead to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets. The addition of a methylsulfonyl group at the 3-position further modulates the electronic and steric properties of the azetidine ring, influencing its reactivity and intermolecular interactions.[1] The sulfonyl group, with its capacity for hydrogen bonding, can also impact a molecule's solubility and crystal packing.[3][4]

Given that many critical steps in drug development, from synthetic workup to high-throughput screening, are conducted in organic solvents, a comprehensive understanding of the solubility of this compound is not merely advantageous but essential. This guide aims to equip researchers with the foundational knowledge and practical tools to confidently assess and leverage the solubility characteristics of this versatile building block.

Theoretical Framework: Predicting the Solubility of this compound

Molecular Structure and Polarity:

This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The primary contributors to its polarity are the nitrogen atom within the azetidine ring and the highly polar sulfonyl group (-SO₂-). The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, and the N-H group of the azetidine ring can act as a hydrogen bond donor.

-

Non-Polar Moieties: The carbon backbone of the azetidine ring and the methyl group of the sulfonyl moiety contribute to its non-polar character.

This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar solvents and limited solubility in highly non-polar solvents.

Expected Solubility Profile:

Based on these structural features, the following qualitative solubility profile is anticipated:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with both the N-H of the azetidine and the oxygen atoms of the sulfonyl group, effectively solvating the molecule. |

| Polar Aprotic | DMSO, Acetonitrile, DMF | High to Moderate | These solvents possess high dielectric constants and can engage in dipole-dipole interactions with the polar functional groups of this compound. The lack of a hydrogen bond-donating group might slightly limit solubility compared to protic solvents. |

| Moderately Polar | Ethyl Acetate, Acetone | Moderate to Low | These solvents have intermediate polarity and can offer some solvation, but the interactions may be less favorable compared to more polar solvents, potentially leading to lower solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the sulfonyl and azetidine moieties will likely result in poor solvation by non-polar solvents, which primarily interact through weaker van der Waals forces. |

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

The equilibrium solubility, determined by the shake-flask method, is the most accurate and widely accepted measure of a compound's solubility.[6] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature after a state of equilibrium has been reached.

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the resulting solution is truly saturated. By separating the undissolved solid and quantifying the concentration of the solute in the clear supernatant, a precise and thermodynamically relevant solubility value is obtained.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Procedure:

-

Preparation of Samples:

-

Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a standard stock solution of this compound of a known concentration in the same solvent.

-

Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Analyze the filtered sample and the standards using a validated HPLC method.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM).

-

Always report the temperature at which the solubility was determined.

-

Data Presentation and Interpretation

For comparative analysis, the determined solubility data should be presented in a clear and organized manner.

Table of Experimentally Determined Solubility (Illustrative Example):

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Conclusion: Practical Implications for the Researcher

A comprehensive understanding of the is a cornerstone of its effective application in research and development. By combining theoretical predictions with rigorous experimental determination using methods like the shake-flask protocol, scientists can make informed decisions regarding solvent selection for chemical reactions, purification strategies, and the preparation of stock solutions for biological assays. This knowledge ultimately facilitates the seamless integration of this valuable building block into drug discovery pipelines, accelerating the development of novel therapeutics.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Azetidine. Retrieved from [Link]

-

IUPAC-NIST. (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

ChemRxiv. (n.d.). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). IUPAC-NIST Solubility Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Retrieved from [Link]

-

ResearchGate. (2021, May 17). How to find a solubility data for a chemical?. Retrieved from [Link]

-

Reddit. (2016, January 14). Organic compound solubility database?. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 1,3-dialkylimidazolium chloride or hexafluorophosphate or methylsulfonate in organic solvents: Effect of the anions on solubility. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

- Google Patents. (n.d.). EP 0169602 A1: Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

Sources

- 1. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

The Advent and Evolution of Sulfonylated Azetidines: A Technical Guide for Drug Discovery

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. This transformation has been significantly propelled by the strategic incorporation of sulfonyl groups onto the azetidine nitrogen. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of sulfonylated azetidines. We will delve into the fundamental role of the sulfonyl moiety in activating the azetidine ring, chronicle the development of key synthetic methodologies from classical cyclizations to modern catalytic strategies, and present detailed experimental protocols for their preparation. Furthermore, this guide will illuminate the profound impact of sulfonylated azetidines in drug discovery, exemplified by their incorporation into therapeutic agents such as Baricitinib.

Introduction: The Sulfonyl Group as a Linchpin in Azetidine Chemistry

The inherent ring strain of the azetidine ring presents both a synthetic challenge and a source of unique chemical reactivity.[1][2] Early synthetic routes to azetidines were often low-yielding and lacked general applicability.[3] The introduction of an electron-withdrawing sulfonyl group on the nitrogen atom proved to be a pivotal development. This strategic modification serves a dual purpose: it activates the azetidine ring, rendering it more susceptible to nucleophilic attack and ring-opening reactions, and it also functions as a versatile protecting group that can be readily removed or modified.[1][4] The electron-withdrawing nature of the sulfonyl group enhances the acidity of the protons on the adjacent carbon atoms, facilitating a range of synthetic transformations.[5] This activation has been instrumental in expanding the synthetic utility of azetidines and has paved the way for their incorporation into complex molecular architectures.

The sulfonylated azetidine moiety has emerged as a valuable bioisostere in drug design, capable of mimicking other functional groups and improving the physicochemical properties of drug candidates.[6][7] Its rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets. This guide will explore the historical context and the ever-expanding synthetic toolbox that has enabled the widespread use of these important building blocks in the pharmaceutical industry.

A Historical Journey: The Discovery and Early Synthesis of Sulfonylated Azetidines

While the first synthesis of azetidine itself dates back to 1888, the specific history of sulfonylated azetidines is more recent. Early efforts in azetidine synthesis were often hampered by low yields and the formation of polymeric byproducts. The strategic use of N-substituents to control reactivity and improve yields became a key focus. The introduction of the sulfonyl group as an N-activating and protecting group was a significant breakthrough.

One of the foundational methods for the synthesis of N-sulfonylated azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives . This approach, conceptually straightforward, involves the formation of a C-N bond through the nucleophilic attack of the nitrogen atom on an electrophilic carbon at the γ-position. The sulfonyl group plays a crucial role in this process by enhancing the nucleophilicity of the nitrogen atom and by serving as a good leaving group precursor after activation of the hydroxyl group.

A seminal, though not the absolute first, example of this strategy is the synthesis of N-tosylazetidines from the corresponding N-tosyl-γ-amino alcohols. The general approach involves the activation of the primary alcohol as a sulfonate ester (e.g., mesylate or tosylate), followed by base-mediated intramolecular cyclization.

The Evolving Synthetic Arsenal: Modern Methodologies for Sulfonylated Azetidine Synthesis

The foundational methods for synthesizing sulfonylated azetidines have been significantly refined and expanded upon, leading to a diverse array of highly efficient and stereoselective modern techniques.

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a cornerstone of N-sulfonylated azetidine synthesis. Modern iterations of this approach have focused on improving efficiency, stereocontrol, and substrate scope.

A significant advancement in intramolecular cyclization is the use of palladium catalysis to effect the direct amination of C(sp³)–H bonds. This method avoids the pre-functionalization of the carbon skeleton, offering a more atom-economical route to N-sulfonylated azetidines. The reaction typically proceeds via a concerted metalation-deprotonation mechanism, where a palladium catalyst inserts into a C-H bond, followed by reductive elimination to form the azetidine ring.[1]

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination of a Sulfonamide [1]

-

Reaction Setup: To an oven-dried vial, add the sulfonamide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), benziodoxole tosylate (1.2 equiv), and AgOAc (2.0 equiv).

-

Solvent Addition: Add anhydrous toluene (0.1 M) to the vial under an inert atmosphere (e.g., argon).

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated azetidine.

Ring Expansion Reactions

Ring expansion strategies provide an alternative and powerful approach to N-sulfonylated azetidines, often starting from more readily available three-membered ring precursors.

The ring expansion of N-sulfonylated aziridines to their corresponding azetidines has been achieved using various reagents, including sulfur ylides. The N-sulfonyl group is crucial for activating the aziridine ring towards nucleophilic attack, which initiates the ring expansion cascade.

Experimental Protocol: Ring Expansion of an N-Tosylaziridine using a Nitrogen Ylide [8]

-

Ylide Generation (in situ): In a round-bottom flask, dissolve the phenacyl bromide derivative (1.2 equiv) and a tertiary amine catalyst (e.g., triethylamine, 0.2 equiv) in a silica gel-water system.

-

Substrate Addition: Add the N-tosylaziridine (1.0 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the reaction vigorously at room temperature for 1-4 hours.

-

Work-up: After completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the 2-aroyl-N-tosylazetidine.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, offers a direct and atom-economical route to azetidines. The use of N-sulfonylimines has been particularly successful in this context.[9][10] The sulfonyl group activates the imine for the cycloaddition and can influence the stereochemical outcome of the reaction.

Experimental Protocol: Photocatalytic [2+2] Cycloaddition of an N-Sulfamoyl Imine and an Alkene [11]

-

Reaction Setup: In a borosilicate glass vial, dissolve the N-sulfamoyl imine (1.0 equiv), the alkene (2.0 equiv), and a suitable photocatalyst (e.g., an iridium or organic sensitizer, 1-5 mol%) in an anhydrous, degassed solvent (e.g., acetonitrile).

-

Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-sulfamoylated azetidine.

Visualization of Synthetic Pathways

To better illustrate the key synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for intramolecular cyclization to form N-sulfonyl azetidines.

Caption: Ring expansion of N-sulfonylaziridines to N-sulfonyl azetidines.

Caption: [2+2] Photocycloaddition for the synthesis of N-sulfonyl azetidines.

Applications in Drug Discovery: The Case of Baricitinib and Beyond

The impact of sulfonylated azetidines on medicinal chemistry is perhaps best exemplified by their incorporation into clinically successful drugs. A prominent example is Baricitinib , an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[12][13][14][15] The drug's structure features a 1-(ethylsulfonyl)azetidin-3-yl moiety, which plays a critical role in its pharmacological profile. The synthesis of this key fragment relies on the robust methodologies developed for constructing sulfonylated azetidines.[12][14]

The synthesis of the key 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate for Baricitinib often involves the construction of a protected azetidine core, followed by deprotection and subsequent sulfonylation of the nitrogen atom.[14] This highlights the importance of having efficient and scalable methods for the preparation of these crucial building blocks.

Beyond Baricitinib, sulfonylated azetidines are increasingly utilized as versatile scaffolds in the design of novel therapeutic agents targeting a wide range of diseases. Their unique structural and electronic properties make them attractive for modulating interactions with biological targets and for fine-tuning the pharmacokinetic properties of drug candidates. The development of novel reagents like azetidine sulfonyl fluorides is further expanding the toolkit for medicinal chemists, enabling the facile introduction of the azetidine motif into complex molecules.[8][16][17]

Conclusion and Future Outlook

The journey of sulfonylated azetidines from niche chemical entities to key components of modern pharmaceuticals underscores the power of strategic molecular design. The introduction of the sulfonyl group was a transformative event, unlocking the synthetic potential of the strained azetidine ring and paving the way for its widespread application in drug discovery. The continued development of innovative and efficient synthetic methodologies, including catalytic C-H functionalization, ring expansion strategies, and photocatalytic cycloadditions, promises to further expand the accessibility and utility of these valuable building blocks. As our understanding of the intricate interplay between molecular structure and biological function deepens, sulfonylated azetidines are poised to play an even more significant role in the development of the next generation of therapeutic agents.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. [Link]

-

Synthetic pathway for Baricitinib Azetidine Sulfonamide‐004. ResearchGate. [Link]

-

(PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

-

(PDF) An Efficient Synthesis of Baricitinib. ResearchGate. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed. [Link]

-

Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. ACS Publications. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

-

The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. [Link]

-

Synthesis and Characterization of N-Arylsulfonylazetidines. ElectronicsAndBooks. [Link]

-

A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PubMed Central. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. [Link]

-

Synthesis of Azetidines. Chinese Journal of Chemistry. [Link]

-

Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. PubMed. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]

-

Relevance and chemistry of azetidines and ABBs a, Relevance of the azetidine scaffold in medicinal chemistry. ResearchGate. [Link]

-

Two-Step Synthesis of N Sulfonyl Aziridines from Epoxides. ResearchGate. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

-

The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central. [Link]

-

(PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PubMed Central. [Link]

-

NSYSU developed the world's first drug molecule synthesis strategy and was published in an authoritative international journal. National Sun Yat-sen University. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactivity of the 3-Azetidine Sulfone Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, renders it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in unique chemical transformations.[3] When functionalized with a sulfone group at the 3-position, the resulting 3-azetidine sulfone moiety presents a unique combination of chemical properties that are increasingly being exploited in drug discovery.[4] This guide provides a comprehensive overview of the fundamental reactivity of this important structural motif.

The incorporation of azetidine scaffolds into bioactive molecules has been shown to confer a range of desirable properties, including improved metabolic stability, enhanced solubility, and increased three-dimensionality (fraction of sp³ centers).[5] The sulfone group, a strong electron-withdrawing group, significantly influences the reactivity of the azetidine ring, creating a unique chemical entity with diverse synthetic potential.[6]

I. Synthesis of the 3-Azetidine Sulfone Core

The construction of the 3-azetidine sulfone scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Cyclization Strategies

A primary route to azetidines involves the intramolecular cyclization of acyclic precursors.[7] For 3-azetidine sulfones, this typically involves a precursor containing a nitrogen nucleophile and a carbon backbone bearing a sulfone moiety and a suitable leaving group.

Experimental Protocol: Intramolecular Nucleophilic Substitution

A common method involves the cyclization of a 1,3-difunctionalized propane derivative. For instance, a γ-amino alcohol bearing a sulfone group at the 2-position can be converted to a γ-amino halide or sulfonate, which then undergoes intramolecular cyclization to form the azetidine ring.

-

Step 1: Synthesis of the Precursor: A suitable starting material, such as an α,β-unsaturated sulfone, can be subjected to a Michael addition with an amine, followed by reduction of a carbonyl group to introduce the necessary amino and hydroxyl functionalities.

-

Step 2: Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a mesylate, tosylate, or halide, using standard procedures (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine).

-

Step 3: Cyclization: The resulting amino-sulfone with a leaving group is treated with a non-nucleophilic base (e.g., sodium hydride) to deprotonate the amine, which then displaces the leaving group in an intramolecular SN2 reaction to form the 3-azetidine sulfone ring.

B. Functionalization of Pre-formed Azetidine Rings

An alternative approach involves the introduction of the sulfone functionality onto a pre-existing azetidine ring.

1. Oxidation of 3-Thioazetidines:

3-Thioazetidines, which can be synthesized via methods such as the iron-catalyzed thiol alkylation of azetidin-3-ols, serve as excellent precursors to 3-azetidine sulfones.[8]

Experimental Protocol: Oxidation of 3-Thioazetidine

-

Step 1: Synthesis of 3-Thioazetidine: An N-protected azetidin-3-ol is reacted with a thiol in the presence of an iron catalyst to yield the corresponding 3-thioazetidine.[8]

-